2-(2-chloroethyl)pyridine;2,4,6-trinitrophenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of 2-ethylpyridine: This method involves the chlorination of 2-ethylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Alkylation of pyridine: Another method involves the alkylation of pyridine with 2-chloroethanol in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of 2-(2-chloroethyl)pyridine often involves large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Synthetic Routes and Reaction Conditions:
Nitration of phenol: The most common method for synthesizing involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.
Alternative nitration methods: Other methods include the use of nitrating agents such as nitronium tetrafluoroborate or dinitrogen pentoxide, which can provide more controlled nitration conditions.
Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol typically involves batch processes with stringent safety measures due to the compound’s explosive nature .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic substitution: 2-(2-Chloroethyl)pyridine readily undergoes nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.
Major Products:
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include pyridine-2-carboxylic acid derivatives.
Types of Reactions:
Reduction: 2,4,6-Trinitrophenol can be reduced to form 2,4,6-triaminophenol under controlled conditions.
Common Reagents and Conditions:
Reduction: Reagents such as tin(II) chloride or iron powder in acidic conditions are commonly used.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst are employed.
Major Products:
Reduction: Products include 2,4,6-triaminophenol.
Substitution: Products include halogenated derivatives of 2,4,6-trinitrophenol .
Scientific Research Applications
2-(2-Chloroethyl)pyridine
Chemistry: : Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds . Biology : Investigated for its potential as a biocidal agent due to its ability to disrupt cellular processes . Medicine : Explored for its potential use in the development of anticancer agents . Industry : Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
2,4,6-Trinitrophenol
Chemistry: : Used as a reagent in analytical chemistry for the detection of metals and other compounds . Biology : Studied for its effects on biological systems, particularly its toxicological properties . Medicine : Historically used as an antiseptic and in the treatment of burns . Industry : Employed in the manufacture of explosives, dyes, and other industrial products .
Mechanism of Action
2-(2-Chloroethyl)pyridine
Mechanism: : The compound exerts its effects primarily through alkylation reactions, where the chloroethyl group reacts with nucleophilic sites on biomolecules . Molecular Targets and Pathways : Targets include DNA, proteins, and other cellular components, leading to disruption of cellular processes and potential cytotoxic effects .
2,4,6-Trinitrophenol
Mechanism: : The compound acts as a strong oxidizing agent, causing oxidative stress and damage to cellular components . Molecular Targets and Pathways : Targets include cellular membranes, proteins, and nucleic acids, leading to cell death and tissue damage .
Comparison with Similar Compounds
Similar Compounds
2-chloroethylamine: Similar in structure but lacks the aromatic pyridine ring.
2-chloroethylbenzene: Contains a benzene ring instead of a pyridine ring.
Uniqueness: : The presence of the pyridine ring in 2-(2-chloroethyl)pyridine imparts unique electronic properties and reactivity compared to its analogs .
Similar Compounds
2,4-dinitrophenol: Lacks one nitro group compared to 2,4,6-trinitrophenol .
2,4,6-trinitrotoluene: Contains a methyl group instead of a hydroxyl group.
Uniqueness: : The hydroxyl group in 2,4,6-trinitrophenol contributes to its strong acidic properties and reactivity, distinguishing it from other nitroaromatic compounds .
Properties
CAS No. |
69603-38-9 |
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Molecular Formula |
C13H11ClN4O7 |
Molecular Weight |
370.70 g/mol |
IUPAC Name |
2-(2-chloroethyl)pyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H8ClN.C6H3N3O7/c8-5-4-7-3-1-2-6-9-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-3,6H,4-5H2;1-2,10H |
InChI Key |
SZKZDBNLINZQMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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